molecular formula C20H21ClN2OS B2555845 1-(4-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1226444-71-8

1-(4-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2555845
CAS No.: 1226444-71-8
M. Wt: 372.91
InChI Key: NAHAXGBQYNJWIH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole is a useful research compound. Its molecular formula is C20H21ClN2OS and its molecular weight is 372.91. The purity is usually 95%.
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Biological Activity

1-(4-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, which is recognized for its diverse biological activities. This compound's structure includes a chlorophenyl group, an isobutylthio moiety, and a methoxyphenyl group, which contribute to its potential pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C20_{20}H21_{21}ClN2_2OS
  • Molecular Weight : 372.9 g/mol
  • CAS Number : 1226444-71-8

Biological Activities

Research indicates that imidazole derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that imidazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the chlorophenyl group in this compound is expected to enhance its antimicrobial efficacy due to its electron-withdrawing characteristics.
  • Anti-inflammatory Effects : Imidazole derivatives have been investigated for their anti-inflammatory properties. A related study found that compounds with a chlorophenyl substituent exhibited superior anti-inflammatory activity compared to standard drugs like indomethacin . Specifically, the compound with the chlorophenyl group showed an inhibition rate of 83.40%, indicating strong potential as an anti-inflammatory agent.
  • Antifungal Activity : The antifungal properties of imidazole derivatives have also been explored. In comparative studies, compounds similar to this compound demonstrated good activity against Candida albicans, with effectiveness ranging from 68% to 75% inhibition at specific concentrations .

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound may inhibit specific enzymes or receptors involved in inflammatory responses or microbial growth. This interaction can lead to significant therapeutic effects, including the modulation of immune responses and the inhibition of pathogen proliferation .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/ConditionsResults (%)Reference
AntibacterialE. coli, S. aureusInhibition rates up to 75%
Anti-inflammatoryRat paw edema modelInhibition up to 83.40%
AntifungalCandida albicansInhibition rates between 68%-75%

Study Insights

In a study focusing on anti-inflammatory effects, it was noted that imidazole derivatives with halogen substitutions (like chlorine) showed enhanced activity compared to those without. Specifically, the compound demonstrated a significant reduction in inflammation in animal models, outperforming traditional NSAIDs like indomethacin .

Properties

IUPAC Name

1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(2-methylpropylsulfanyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2OS/c1-14(2)13-25-20-22-12-19(15-4-10-18(24-3)11-5-15)23(20)17-8-6-16(21)7-9-17/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHAXGBQYNJWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.